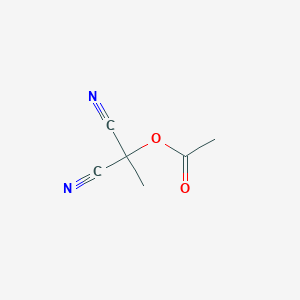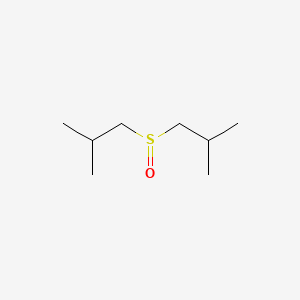
Tributylzinn-isocyanat
Übersicht
Beschreibung
Tributyltin isocyanate is a compound with the molecular formula C13H27NOSn . It is also known by other names such as tributyl (isocyanato)stannane and TRI-N-BUTYLISOCYANATOTIN .
Molecular Structure Analysis
The molecular structure of Tributyltin isocyanate consists of three butyl groups (C4H9) attached to a tin (Sn) atom, which is also attached to an isocyanate group (NCO) . The InChI string representation of the molecule isInChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 . Chemical Reactions Analysis
Tributyltin compounds are known to react with isocyanates to give tributyltin derivatives of ureas . They are also involved in the cyclotrimerization of isocyanates, a reaction that is widely reported to provide a variety of polyurethane materials with improved properties .Physical And Chemical Properties Analysis
Tributyltin isocyanate has a molecular weight of 332.07 g/mol . It has a refractive index of 1.489 (lit.), a boiling point of 297 °C (lit.), and a density of 1.203 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Herstellung von Organometallverbindungen
Tributylzinn-isocyanat ist eine von zahlreichen Organometallverbindungen, die von verschiedenen Unternehmen hergestellt werden . Diese Verbindungen werden oft bei der Herstellung anderer Chemikalien oder Materialien verwendet.
Reagenzien und Katalysatoren
Organometallverbindungen wie this compound sind nützliche Reagenzien und Katalysatoren . Sie können verschiedene chemische Reaktionen erleichtern, wodurch sie in der Industriellen Chemie wertvoll sind.
Vorläufermaterialien
this compound dient als Vorläufermaterial in verschiedenen Anwendungen . Vorläufermaterialien sind Stoffe, die chemischen Veränderungen unterliegen, um zu einem anderen Stoff zu werden. In diesem Fall könnte this compound zur Herstellung anderer Verbindungen oder Materialien verwendet werden.
Dünnschicht-Abscheidung
this compound findet Anwendung bei der Dünnschicht-Abscheidung . Die Dünnschicht-Abscheidung ist ein Verfahren in der Materialwissenschaft, bei dem eine sehr dünne Schicht eines Materials - mit einer Dicke von Bruchteilen eines Nanometers bis zu mehreren Mikrometern - auf eine Substratoberfläche aufgetragen wird.
Pharmazeutika
Organometallverbindungen, einschließlich this compound, finden in der pharmazeutischen Industrie Verwendung . Sie können als Katalysatoren, Reagenzien oder Bausteine bei der Synthese verschiedener pharmazeutischer Arzneimittel dienen.
LED-Herstellung
this compound wird auch bei der Herstellung von Leuchtdioden (LEDs) verwendet . Es könnte bei der Produktion bestimmter Materialien oder Schichten innerhalb der LED verwendet werden.
Wirkmechanismus
Target of Action
Tributyltin isocyanate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .
Mode of Action
The compound interacts with its targets through a process known as endocrine disruption . It binds to the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The primary biochemical pathways affected by Tributyltin isocyanate are the steroid hormone biosynthesis and retinol metabolism . The compound’s interaction with the RXR and PPARγ receptors can disrupt these pathways, potentially affecting both reproduction and lipogenesis functions .
Pharmacokinetics
It’s known that the compound has a low water solubility and tends to absorb more readily to organic matter in soils or sediment .
Result of Action
The molecular and cellular effects of Tributyltin isocyanate’s action are significant. It can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of certain organisms after exposure . It’s also known to cause endocrine-type responses, whereas mortality occurs at higher concentrations .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of Tributyltin isocyanate. For instance, the compound’s toxicity can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . Moreover, TBT-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species .
Safety and Hazards
Zukünftige Richtungen
Research on Tributyltin isocyanate and related compounds is ongoing, with a focus on their potential applications in various fields. For instance, they are being studied for their antileishmanial and cytotoxic potential . Additionally, research is being conducted on catalysts for isocyanate cyclotrimerization, a reaction in which Tributyltin isocyanate can potentially play a role .
Eigenschaften
IUPAC Name |
tributyl(isocyanato)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUNDMHXMXDGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218298 | |
| Record name | Stannane, (isocyanato)tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681-99-2 | |
| Record name | Tributylisocyanatostannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, (isocyanato)tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, (isocyanato)tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, (isocyanato)tributyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)
